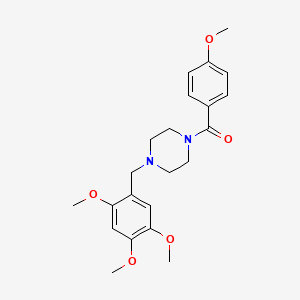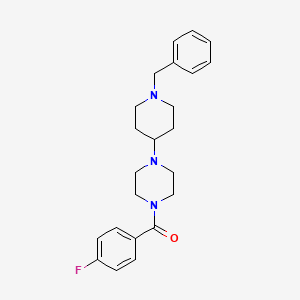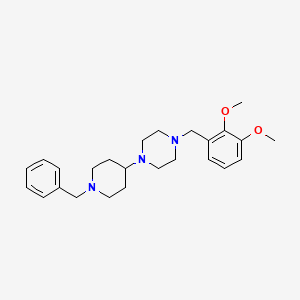![molecular formula C17H13N3O6 B3464353 N,N'-[(3-nitrophenyl)methylene]di(2-furamide)](/img/structure/B3464353.png)
N,N'-[(3-nitrophenyl)methylene]di(2-furamide)
Vue d'ensemble
Description
N,N'-[(3-nitrophenyl)methylene]di(2-furamide), commonly known as Nitrofurazone, is a synthetic antibacterial agent that is widely used in veterinary medicine and agriculture. Nitrofurazone is a nitrofuran derivative that has been used for decades as a topical antiseptic and wound dressing. The compound has a broad spectrum of activity against gram-positive and gram-negative bacteria, as well as some fungi and protozoa. Nitrofurazone is considered to be a safe and effective antimicrobial agent, and its use is regulated by various organizations, including the US Food and Drug Administration (FDA).
Mécanisme D'action
The mechanism of action of Nitrofurazone involves the inhibition of bacterial and fungal growth by interfering with the synthesis of nucleic acids. Nitrofurazone binds to DNA and RNA, preventing their replication and transcription. This leads to the inhibition of protein synthesis and ultimately cell death. Nitrofurazone has also been shown to disrupt bacterial cell membranes, leading to leakage of intracellular contents and cell lysis.
Biochemical and Physiological Effects:
Nitrofurazone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as some protozoa. Nitrofurazone has also been shown to have anti-inflammatory and analgesic effects, making it useful in the treatment of various skin conditions, such as burns and wounds.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrofurazone has several advantages as an antimicrobial agent for laboratory experiments. It has a broad spectrum of activity against a wide range of microorganisms, making it useful in a variety of experimental settings. Nitrofurazone is also relatively inexpensive and easy to obtain, making it accessible to researchers. However, Nitrofurazone does have some limitations. It is not effective against all types of microorganisms, and its effectiveness can be affected by factors such as pH and temperature. Additionally, Nitrofurazone can be toxic to some cell types, making it unsuitable for certain experiments.
Orientations Futures
There are several potential future directions for research on Nitrofurazone. One area of interest is the development of new formulations of Nitrofurazone that are more effective against resistant microorganisms. Another area of interest is the investigation of Nitrofurazone's potential as an anti-cancer agent. Some studies have shown that Nitrofurazone has anti-tumor properties and may be useful in the treatment of certain types of cancer. Additionally, there is interest in exploring the use of Nitrofurazone in combination with other antimicrobial agents to enhance its effectiveness.
Applications De Recherche Scientifique
Nitrofurazone has been extensively studied for its antibacterial and antifungal properties. It has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields. Nitrofurazone has been shown to be effective against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to be effective against some fungi, such as Candida albicans.
Propriétés
IUPAC Name |
N-[(furan-2-carbonylamino)-(3-nitrophenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6/c21-16(13-6-2-8-25-13)18-15(19-17(22)14-7-3-9-26-14)11-4-1-5-12(10-11)20(23)24/h1-10,15H,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUMSHZHMQTPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dimethoxy-4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B3464273.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B3464279.png)


![1-(3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3464298.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B3464310.png)
![N,N'-1,5-naphthalenediylbis[2-(2-pyridinylthio)acetamide]](/img/structure/B3464322.png)
![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3464328.png)
![3-[4-(3-methoxybenzoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B3464340.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3464358.png)
![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3464362.png)
![ethyl 4-[({[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetyl)amino]benzoate](/img/structure/B3464365.png)
![2-[(anilinocarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3464375.png)